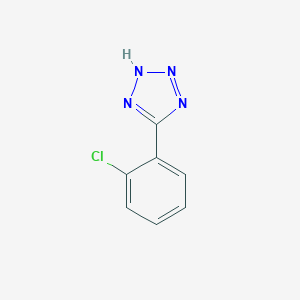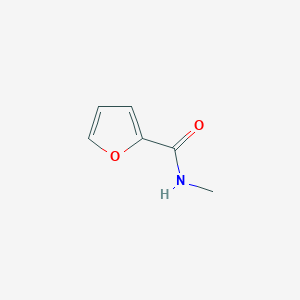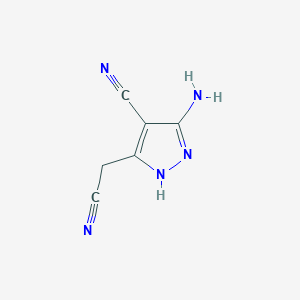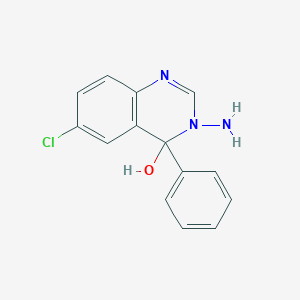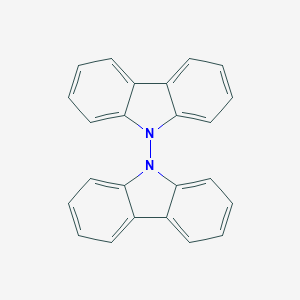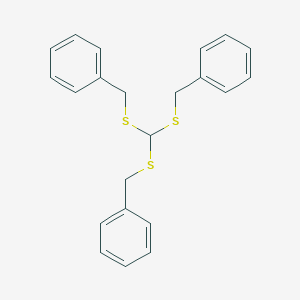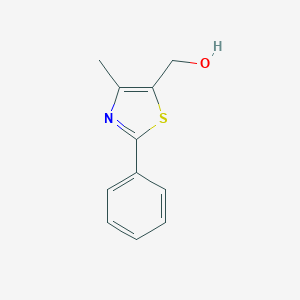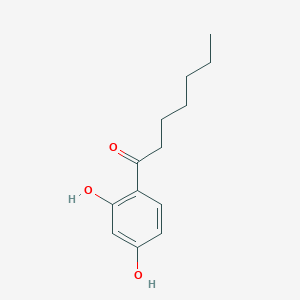
1-(2,4-Dihydroxyphenyl)heptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dihydroxyphenyl)heptan-1-one, also known as DHK, is a synthetic compound that has been the subject of scientific research for its potential therapeutic properties. DHK is a derivative of the natural compound curcumin, which is found in turmeric, a spice commonly used in Indian cuisine. DHK has been studied for its anti-inflammatory, antioxidant, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of 1-(2,4-Dihydroxyphenyl)heptan-1-one is not well understood, but it is thought to work through a variety of pathways. 1-(2,4-Dihydroxyphenyl)heptan-1-one has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. 1-(2,4-Dihydroxyphenyl)heptan-1-one may also work by scavenging free radicals and reducing oxidative stress. In addition, 1-(2,4-Dihydroxyphenyl)heptan-1-one has been shown to modulate the activity of certain enzymes that are involved in neurodegenerative processes.
Biochemische Und Physiologische Effekte
1-(2,4-Dihydroxyphenyl)heptan-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cellular damage caused by free radicals. 1-(2,4-Dihydroxyphenyl)heptan-1-one has also been shown to improve cognitive function and memory in animal models. In addition, 1-(2,4-Dihydroxyphenyl)heptan-1-one has been shown to have anti-cancer properties, although more research is needed to fully understand this effect.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-Dihydroxyphenyl)heptan-1-one has a number of advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. 1-(2,4-Dihydroxyphenyl)heptan-1-one is also stable and can be stored for long periods of time without degradation. However, there are also limitations to using 1-(2,4-Dihydroxyphenyl)heptan-1-one in laboratory experiments. It is not a natural compound, which means that its effects may not be fully understood. In addition, 1-(2,4-Dihydroxyphenyl)heptan-1-one may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 1-(2,4-Dihydroxyphenyl)heptan-1-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. 1-(2,4-Dihydroxyphenyl)heptan-1-one has been shown to have neuroprotective effects, and more research is needed to determine whether it could be useful in the treatment of conditions such as Alzheimer's and Parkinson's. Another area of interest is 1-(2,4-Dihydroxyphenyl)heptan-1-one's anti-cancer properties. Further research is needed to fully understand this effect and to determine whether 1-(2,4-Dihydroxyphenyl)heptan-1-one could be used as a cancer treatment. Finally, more research is needed to fully understand the mechanism of action of 1-(2,4-Dihydroxyphenyl)heptan-1-one and to determine how it can be optimized for therapeutic use.
Synthesemethoden
1-(2,4-Dihydroxyphenyl)heptan-1-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the desired product. The yield and purity of 1-(2,4-Dihydroxyphenyl)heptan-1-one can be optimized through careful control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dihydroxyphenyl)heptan-1-one has been the subject of numerous scientific studies for its potential therapeutic properties. It has been studied for its anti-inflammatory effects, which may be useful in the treatment of conditions such as arthritis and inflammatory bowel disease. 1-(2,4-Dihydroxyphenyl)heptan-1-one has also been shown to have antioxidant properties, which may help to prevent cellular damage caused by free radicals. In addition, 1-(2,4-Dihydroxyphenyl)heptan-1-one has been studied for its neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
27883-47-2 |
|---|---|
Produktname |
1-(2,4-Dihydroxyphenyl)heptan-1-one |
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
1-(2,4-dihydroxyphenyl)heptan-1-one |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-6-12(15)11-8-7-10(14)9-13(11)16/h7-9,14,16H,2-6H2,1H3 |
InChI-Schlüssel |
RXDIDNDIEUCKLE-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)C1=C(C=C(C=C1)O)O |
Kanonische SMILES |
CCCCCCC(=O)C1=C(C=C(C=C1)O)O |
Andere CAS-Nummern |
27883-47-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-[2-(Methylthio)phenyl]urea](/img/structure/B186247.png)
